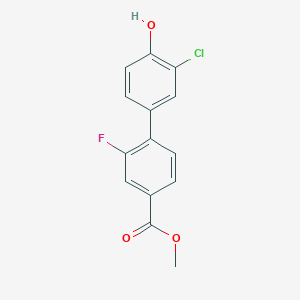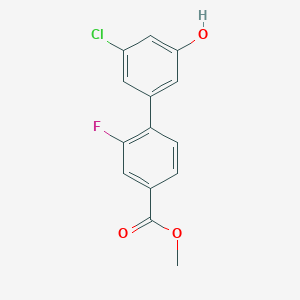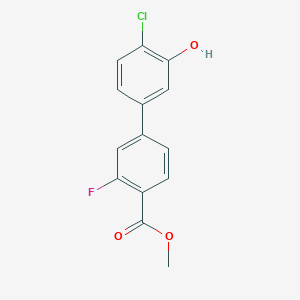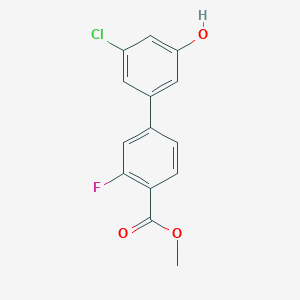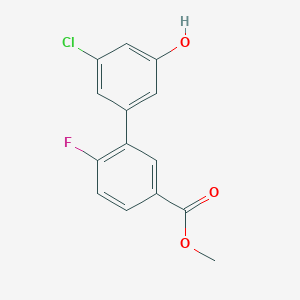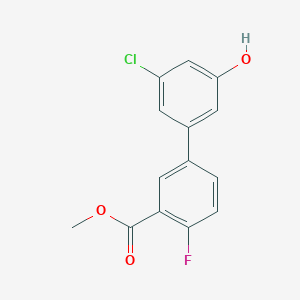
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% (3-C5-MSPP) is an organic compound belonging to the group of phenols. It is an aromatic compound with a molecular formula of C8H9ClO3S. Its melting point is around 112-114°C and its boiling point is around 230°C. It is a white solid with a faint odour. 3-C5-MSPP has a wide range of applications in the fields of chemistry, materials science, and biotechnology.
Applications De Recherche Scientifique
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% has a number of scientific research applications. It is used as a precursor for the synthesis of various organic compounds, such as dyes, pigments, and pharmaceuticals. It is also used in the synthesis of heterocyclic compounds, such as pyridines, imidazoles, and thiazoles. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can be used as a catalyst in organic reactions, such as the Wittig reaction and the Friedel-Crafts reaction.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% is not yet fully understood. However, it is known that 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as a Lewis acid, meaning that it can donate electrons to molecules, resulting in the formation of new compounds. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as a nucleophile, meaning that it can attack other molecules, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% are not yet fully understood. However, it is known that 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as an antioxidant, meaning that it can reduce the oxidative damage caused by free radicals. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as an anti-inflammatory agent, meaning that it can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments include its low cost, its low toxicity, and its wide range of applications. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% is relatively stable and can be used in a variety of reactions. The main limitation of using 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments is its low solubility in water, which can limit its use in aqueous systems.
Orientations Futures
Future research on 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% could focus on its potential applications in the fields of medicine and biotechnology. Additionally, further research could investigate the mechanism of action of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% and its potential biochemical and physiological effects. Furthermore, research could be conducted to develop new synthetic methods for the synthesis of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95%. Finally, research could be conducted to further investigate the advantages and limitations of using 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments.
Méthodes De Synthèse
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can be synthesized through several methods, including Wittig reactions, Friedel-Crafts reactions, and nitration reactions. Wittig reactions involve the use of a phosphorus ylide to form an alkene. Friedel-Crafts reactions involve the use of an aluminum chloride catalyst to form an aromatic compound. Nitration reactions involve the use of a nitrating agent, such as nitric acid or nitrobenzene, to form a nitro compound.
Propriétés
IUPAC Name |
3-chloro-5-(4-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-18(16,17)13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHBXIOBFNJKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686139 |
Source


|
| Record name | 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-95-5 |
Source


|
| Record name | 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

